Superior PC-PLC Inhibition: 2-Morpholinobenzoic Acid Class vs. D609 Standard
The 2-morpholinobenzoic acid class, to which 3-Amino-2-(morpholin-4-yl)benzoic acid belongs, demonstrates significantly improved inhibitory activity against PC-PLC compared to the established literature standard, D609 [1]. A representative compound, 2-morpholinobenzoic acid (84), exhibits an IC50 of 3.7 μM in the Amplex Red assay, which is a 1.7-fold improvement over D609 (IC50 of 6.4 μM) [1].
| Evidence Dimension | PC-PLC Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.7 μM (2-morpholinobenzoic acid 84, representative of the class) |
| Comparator Or Baseline | IC50 = 6.4 μM (D609, established PC-PLC inhibitor) |
| Quantified Difference | 1.7-fold improvement (lower IC50 indicates higher potency) |
| Conditions | Amplex Red assay, in vitro enzyme inhibition |
Why This Matters
This demonstrates that the 2-morpholinobenzoic acid scaffold provides a superior starting point for developing drug-like PC-PLC inhibitors compared to the non-drug-like standard D609, which suffers from poor aqueous stability.
- [1] Eurtivong C, Pilkington LI, van Rensburg M, et al. Discovery of novel phosphatidylcholine-specific phospholipase C drug-like inhibitors as potential anticancer agents. Eur J Med Chem. 2020;187:111919. View Source
